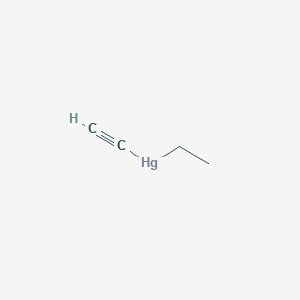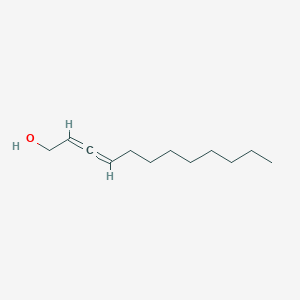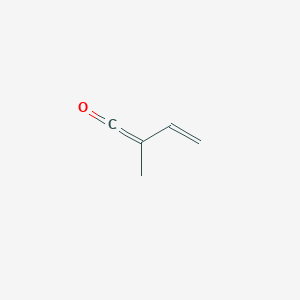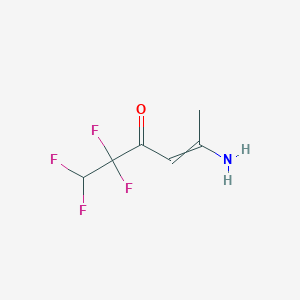![molecular formula C9H13ClO B14430683 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride CAS No. 79635-05-5](/img/structure/B14430683.png)
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylbicyclo[211]hexane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a bicyclo[211]hexane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethylbicyclo[21
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the bicyclic core, resulting in different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Oxidized Derivatives: Formed from oxidation reactions
Reduced Derivatives: Formed from reduction reactions
Aplicaciones Científicas De Investigación
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with unique properties
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in specific interactions with enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for a wide range of chemical reactions and derivatizations. This makes it a versatile compound in synthetic organic chemistry.
Propiedades
Número CAS |
79635-05-5 |
|---|---|
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
5,5-dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-8(2)6-3-4-9(8,5-6)7(10)11/h6H,3-5H2,1-2H3 |
Clave InChI |
KSQJBCVEXDDFHH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C2)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)


![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)

![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)

![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)

![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
